molecular formula C15H16N2O4 B184584 3,4,5-Trimethoxy-N-3-pyridylbenzamide CAS No. 31638-96-7

3,4,5-Trimethoxy-N-3-pyridylbenzamide

Cat. No. B184584
CAS RN: 31638-96-7
M. Wt: 288.3 g/mol
InChI Key: PGTYKYABUDWSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-3-pyridylbenzamide (TMPB) is an organic compound belonging to the class of benzamides. It is a synthetic compound with a wide range of applications in scientific research. TMPB has been studied extensively for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 3,4,5-Trimethoxy-N-3-pyridylbenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 3-aminopyridine to give the desired product.

Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, 3-aminopyridine

Reaction
1. Conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride., 2. Addition of 3-aminopyridine to 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-Trimethoxy-N-3-pyridylbenzamide., 3. Purification of the product using column chromatography or recrystallization.

Scientific Research Applications

3,4,5-Trimethoxy-N-3-pyridylbenzamide has a wide range of potential applications in scientific research. It has been studied for its potential use as a pharmaceutical agent, as a reagent in organic synthesis, and as a fluorescent probe for the detection of various compounds. Additionally, it has been studied for its potential use in the synthesis of other compounds, such as peptides and peptidomimetics.

Mechanism Of Action

3,4,5-Trimethoxy-N-3-pyridylbenzamide has been studied for its potential use as a pharmaceutical agent. It has been found to bind to the active site of certain enzymes, specifically the cytochrome P450 enzyme. This binding inhibits the enzyme’s activity, which can lead to a decrease in the production of certain compounds, such as fatty acids. Additionally, 3,4,5-Trimethoxy-N-3-pyridylbenzamide has been found to inhibit the activity of certain proteins, such as the protein kinase C.

Biochemical And Physiological Effects

3,4,5-Trimethoxy-N-3-pyridylbenzamide has been studied for its potential use as a pharmaceutical agent. It has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of certain compounds, such as fatty acids, and it has been found to inhibit the activity of certain proteins, such as the protein kinase C. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

3,4,5-Trimethoxy-N-3-pyridylbenzamide has a variety of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time. A limitation of 3,4,5-Trimethoxy-N-3-pyridylbenzamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for research related to 3,4,5-Trimethoxy-N-3-pyridylbenzamide. One potential direction is the development of new synthesis methods for the compound. Additionally, more research could be done to explore the potential applications of 3,4,5-Trimethoxy-N-3-pyridylbenzamide as a pharmaceutical agent, as well as its potential use in the synthesis of other compounds. Further research could also be done to explore the biochemical and physiological effects of 3,4,5-Trimethoxy-N-3-pyridylbenzamide, as well as its potential use in the detection of various compounds. Finally, more research could be done to explore the advantages and limitations of 3,4,5-Trimethoxy-N-3-pyridylbenzamide for laboratory experiments.

properties

IUPAC Name

3,4,5-trimethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTYKYABUDWSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185523
Record name 3,4,5-Trimethoxy-N-3-pyridylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4,5-Trimethoxy-N-3-pyridylbenzamide

CAS RN

31638-96-7
Record name 3,4,5-Trimethoxy-N-3-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31638-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-N-3-pyridylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031638967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxy-N-3-pyridylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxy-N-3-pyridylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXY-N-3-PYRIDYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2D5VBB56R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.